molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No. B122507
CAS RN: 2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
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Description

2-Aminobenzophenone is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is characterized by the presence of an amino group attached to a benzophenone structure, which allows for further chemical modifications and the introduction of various functional groups.

Synthesis Analysis

The synthesis of 2-aminobenzophenone derivatives can be achieved through various methods. One approach involves the palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives, which allows for the direct synthesis of N-alkyl-2-aminobenzophenones . Another method includes the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite, which provides a regioselective and efficient synthesis of 2-aminobenzophenones . Additionally, 2-aminobenzophenone semicarbazones or phenylhydrazones can be cyclized to produce various benzo[e]-1,3,4-triazepine derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminobenzophenone allows for a variety of chemical reactions due to the presence of both an amino group and a carbonyl group. The amino group can participate in the formation of bonds with other elements or compounds, while the carbonyl group can be involved in reactions such as nucleophilic addition or condensation. The structure of 2-aminobenzophenone derivatives has been further elucidated through X-ray crystal structure studies, which have established the position of substituents in the synthesized compounds .

Chemical Reactions Analysis

2-Aminobenzophenone and its derivatives undergo a range of chemical reactions. For instance, they can be used to synthesize 2-aminobenzoxazoles and 3-aminobenzoxazines via palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides . The compound also serves as a precursor for the synthesis of benzo[b]thiophenes through reactions with sulfur sources or via the reaction of 4-aryl-1,2,3-thiadiazoles with amines . Furthermore, 2-aminobenzophenone derivatives have been used to create a novel class of p38 MAP kinase inhibitors with high anti-inflammatory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzophenone derivatives are influenced by the substituents attached to the benzophenone core. These properties are critical for the compound's reactivity and its application in the synthesis of pharmaceuticals and other organic molecules. The solubility of these compounds can be modified by introducing water-soluble groups, as demonstrated in the synthesis of water-soluble linear and heterocyclic phosphino amino acids from 2-phosphinophenols . The introduction of various functional groups can also enhance the compound's reactivity, as seen in the synthesis of 2-aminobenzoxazoles using tetramethyl orthocarbonate or 1,1-dichlorodiphenoxymethane .

Scientific Research Applications

Molecular Structure Analysis

2-Aminobenzophenone has been studied for its crystal and molecular structures. Researchers found that its crystals are monoclinic, featuring intramolecular and intermolecular hydrogen bonds which contribute to a linear chain structure. Such structural insights are fundamental in understanding the chemical and physical properties of 2-Aminobenzophenone (Antolini et al., 1985).

Synthesis and Anticancer Activity

A significant application of 2-Aminobenzophenone derivatives is in the field of anticancer research. These compounds have been synthesized and tested for their potential anticancer activities. The presence of a chlorine atom in the benzophenone molecule has been associated with increased activity (Cortez-Maya et al., 2012).

Chemical Synthesis Methods

Various methods for synthesizing 2-Aminobenzophenone have been explored. For instance, the synthesis from 2-arylindoles under oxygen conditions without transition metal catalysts (Yu et al., 2016), and a method involving nucleophilic substitution reactions under ultrasonic irradiation (Safaei‐Ghomi et al., 2007).

Reactivity with Other Chemicals

The reactivity of 2-Aminobenzophenone with other chemicals has been a subject of study. For instance, its reaction with trimethylphosphine complexes of nickel and cobalt leading to N–H bond cleavage products (Zhang et al., 2013).

Synthetic Applications

The compound has been used in synthesizing a range of other chemicals, such as Benzo[e]-1,3,4-triazepine derivatives (Ishiwaka et al., 1970) and in studies involving mass-spectrometric analysis of its derivatives and metabolites (Golovenko et al., 1986).

Pharmaceutical Synthesis

2-Aminobenzophenones have been used in the synthesis of pharmaceutical compounds, including minor tranquilizers and potential antitumor drugs (Ivanov et al., 2006), (Ahmed et al., 2019).

Safety And Hazards

2-Aminobenzophenone can cause serious eye irritation, skin irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers One relevant paper discusses a novel, one-pot, three-step synthetic method to prepare 2-aminobenzophenones from 2-alkynyl arylazides . Another paper presents a regioselective, efficient and convenient synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite .

properties

IUPAC Name

(2-aminophenyl)-phenylmethanone
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InChI

InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOBFOXLCJIFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182592
Record name 2-Aminobenzophenone
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Aminobenzophenone

CAS RN

2835-77-0
Record name 2-Aminobenzophenone
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Record name 2-Aminobenzophenone
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Record name 2-Aminobenzophenone
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Record name 2-Aminobenzophenone
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Record name 2-aminobenzophenone
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Synthesis routes and methods I

Procedure details

A mixture of nitrobenzophenone resin, 3-Scheme 6, (950 mg), NaSH (1.0 g) in THF (10 mL), MeOH (5 mL), water (5 mL) was heated in an oil bath at 70° C. for 16 h. The mixture was cooled, filtered and washed with methanol, water, methylene chloride and finally with methanol. Drying at 60° (in vacuo gave a slight yellow resin. Recovered (900 mg). IR 1640 (broad).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 14.6 g (0.050 mol) of p-toluenesulfonylanthranilic acid prepared in Example 8 and 11.9 g (0.057 mol) of phosphorus pentachloride in 150 ml of dry benzene were heated at about 50° C. for 0.5 h. Cooled to 20-25° C. and 29.0 g (0.218 mol) of anhydrous aluminum chloride was added in portions. When addition was complete, the mixture was heated at 80-90° C. for 4 h and then cooled, poured onto a mixture of ice and 60 ml of 1N hydrochloride acid. The benzene was removed by vacuo distillation, the crude product was separated by filtration and washed with sodium carbonate and water. The filter cake is sucked reasonably dry, dissolved in 160 ml of conc. sulfuric acid and heated to 120° C. for 15 minutes. The reaction mixture was cooled and poured onto the mixture of ice and 1 g of norit, and the solution is filtered. The filtrate was neutralized with 12N ammonium hydroxide. The solid filtered off, washed with water and dried, recrystallized from 95% ethanol to give the title compound (6.63 g) as yellow crystal, yield 65.0%, m.p. 105-106° C.
Name
p-toluenesulfonylanthranilic acid
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods III

Procedure details

To a 30 mL peptide reaction flask was added 4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid (1.52 g, 2.4 mmol, 2.0 equivalents), aminomethyl resin (1.99 g, 1.19 mmol of 1% crosslinked divinylbenzene-styrene, 100 mesh size, substitution level 0.60 milliequivalents/g), and hydroxybenzotriazole monohydrate (0.808 g, 5.28 mmol, 4.4 equivalents). Anhydrous DMF (12 mL) was added to the flask and the mixture was vortexed for 0.5 hour to fully solvate the resin. Diisopropylcarbodiimide (808 mg, 5.28 mmol, 4.4 equivalents) was added by syringe. The reaction flask was stoppered and then vortexed for 24 hours at which point the ninhydrin test on approximately 10 mg of the solid support demonstrated that coupling was complete. The solvent and reagents were filtered away from the solid support and the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for each rinse the mixture was vortexed for at least 30 seconds before filtering off the solvent) and then dried in vacuo for 12 hours.
[Compound]
Name
peptide
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Reaction Step Two
Quantity
808 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
S Cortez-Maya, E Cortes Cortes… - Synthetic …, 2012 - Taylor & Francis
A number of 2-aminobenzophenones have been synthesized by acylation of para-chloroaniline with different 2-, 3-, 4-chloro- or fluorobenzoyl chloride in solid state via the Friedel–…
Number of citations: 20 www.tandfonline.com
J Safaei-Ghomi, M Fadaeian… - Turkish Journal of …, 2007 - journals.tubitak.gov.tr
… 2-Aminobenzophenone derivatives are important … of the preparation of 2-aminobenzophenone derivatives. Several … Recently, it has been revealed that 2-aminobenzophenone of type …
Number of citations: 21 journals.tubitak.gov.tr
JP Liou, CW Chang, JS Song, YN Yang… - Journal of medicinal …, 2002 - ACS Publications
… The general synthetic strategy shown in Scheme 1 was employed for the preparation of the new 2-aminobenzophenone analogues. Grignard reaction of (3,4,5-trimethoxyphenyl)…
Number of citations: 157 pubs.acs.org
X Zheng, Y Zheng, L Peng, Y Xiang… - The Journal of Physical …, 2017 - ACS Publications
… In this paper, 2-aminobenzophenone and its derivatives, which were reported as crystallization-induced phosphorescence molecules by Tang et al., (56) are found to exhibit MRL …
Number of citations: 20 pubs.acs.org
V Muniyandi, N Pravin, P Subbaraj, N Raman - Journal of Photochemistry …, 2016 - Elsevier
… of 2-aminobenzophenone with p-… of 2-aminobenzophenone with salicylaldehyde [28] but in this work the Schiff base has been modified by the condensation of 2-aminobenzophenone …
Number of citations: 12 www.sciencedirect.com
R Satheeshkumar, J Wu… - Applied …, 2020 - Wiley Online Library
… On a careful scrutiny, it has been found that no attempts seem to have been made to explore the biological properties of the ligands derived from 2-aminobenzophenone and 2-hydroxy …
Number of citations: 10 onlinelibrary.wiley.com
B Singh, AK Srivastav, P Srivastava - Transition Metal Chemistry, 1988 - Springer
… Habth was prepared by heating EtOH solutions of 2aminobenzophenone (1.97g, 10cm 3) and 2-thenoylhydrazine (1.42 g, 10 cm 3) under reflux in the presence of a catalytic amount of …
Number of citations: 16 link.springer.com
IM Vezzosi, L Antolini - Inorganica chimica acta, 1984 - Elsevier
… Being particularly interested in this field we have now investigated the coordinative behaviour of 2aminobenzophenone, … For one of them, bis(2-aminobenzophenone)dichlorocopper( …
Number of citations: 8 www.sciencedirect.com
IM Vezzosi, FA Zanoli, LP Battaglia, AB Corradi - Inorganica chimica acta, 1985 - Elsevier
… order to verify the real coordinating ability of 2-aminobenzophenone … , however, have reported conflicting results: 2-aminobenzophenone … Structure of Cu(2-aminobenzophenone)#IF4/2 …
Number of citations: 16 www.sciencedirect.com
N Haider, G Heinisch… - Journal of heterocyclic …, 1990 - Wiley Online Library
… Novel 1,2-Diazine Analogues of 2-Aminobenzophenone via Directed Lithiation … The preparation of novel pyridazine analogues of 2-aminobenzophenone, namely 2-{substituted)aminophenyl …
Number of citations: 9 onlinelibrary.wiley.com

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